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N-Butyl-d9-amine is a valuable tool in NMR spectroscopy due to its several advantages:
Beyond NMR spectroscopy, N-Butyl-d9-amine finds applications in other areas of scientific research:
N-Butyl-d9-amine is a deuterated form of n-butylamine, characterized by the presence of nine deuterium atoms in its molecular structure. Its chemical formula is C₄H₁₁N, and it is primarily used in scientific research and various chemical applications. The compound is notable for its unique isotopic composition, which allows for specific studies in
N-Butyl-d9-amine itself is not expected to have a specific mechanism of action. Its primary function lies in its application as an internal standard in mass spectrometry. During analysis, a known amount of N-Butyl-d9-amine is spiked into the sample. This compound has a distinct mass spectrum peak due to its deuterium labeling. By comparing the peak intensity of the analyte of interest with the internal standard peak, researchers can accurately quantify the analyte's concentration, accounting for variations during sample preparation and instrumental analysis [].
N-Butyl-d9-amine is likely to share similar safety hazards with n-butylamine. Here are some general safety considerations:
Safety Data Sheets (SDS) for N-Butyl-d9-amine hydrochloride (a related salt) are available from suppliers, which provide detailed information on handling, storage, and disposal procedures [, ].
These reactions are fundamental in organic synthesis and can be utilized to create a variety of derivatives.
The biological activity of N-Butyl-d9-amine has not been extensively documented, but it is expected to exhibit properties similar to those of n-butylamine. Alkyl amines generally show a range of biological activities, including antimicrobial and antifungal properties. The deuterated nature of N-Butyl-d9-amine may influence its metabolic pathways and interactions in biological systems, making it a useful compound for pharmacokinetic studies .
N-Butyl-d9-amine can be synthesized through several methods, including:
These synthesis methods allow for the production of high-purity N-Butyl-d9-amine suitable for research applications.
N-Butyl-d9-amine is primarily used in:
Interaction studies involving N-Butyl-d9-amine focus on its behavior in biological systems and its interactions with other molecules. These studies often utilize techniques such as:
Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of N-Butyl-d9-amine.
N-Butyl-d9-amine shares structural similarities with several other alkyl amines. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| n-Butylamine | C₄H₁₁N | Non-deuterated form; widely used as a solvent |
| Dibutylamine | C₈H₁₉N | Contains two butyl groups; used as a solvent and reagent |
| tert-butylamine | C₄H₁₁N | Branched structure; exhibits different reactivity |
| 1-Pentanamine | C₅H₁₃N | One carbon longer than n-butylamine |
Uniqueness of N-Butyl-d9-Amine: The presence of deuterium provides distinct advantages in analytical chemistry, particularly in isotope labeling experiments, which can lead to more accurate results without interference from hydrogen isotopes.
The synthesis of N-Butyl-d9-amine requires sophisticated deuterium incorporation strategies that ensure complete isotopic substitution across the butyl chain while maintaining the integrity of the amine functional group [4] [12]. The most prevalent approach involves the use of deuterium oxide as the primary deuterium source, leveraging its cost-effectiveness and accessibility compared to other deuterated reagents [5] [9].
Hydrogen-deuterium exchange protocols represent the cornerstone methodology for achieving perdeuteration of alkyl amines [10] [30]. These protocols typically operate under mild conditions, utilizing heterogeneous metal catalysts to facilitate the systematic replacement of hydrogen atoms with deuterium throughout the molecular framework [10]. The process begins with the protection of the amine functionality through acetylation, which prevents catalyst poisoning and enables efficient deuterium incorporation [10] [30].
The acetylation strategy has proven particularly effective for butylamine derivatives, where the formation of acetyl-N-butylamine allows for complete conversion and high levels of deuterium incorporation [10]. Research has demonstrated that acetylated alkyl amines serve as excellent substrates for hydrogen-deuterium exchange reactions, with deuteration levels exceeding 95% being routinely achievable [10] [30].
Metal-free synthesis approaches have emerged as alternative strategies for selective deuterium incorporation [4] [12]. These methodologies employ N-heterocyclic carbenes to promote reversible hydrogen-deuterium exchange reactions, enabling the formation of deuterated products with high levels of isotopic incorporation [9]. The reversibility of these processes is crucial for driving the formation of desired deuterated products when excess deuterium oxide is employed [9].
| Deuteration Method | Deuterium Source | Incorporation Level | Reaction Conditions |
|---|---|---|---|
| Acetyl Protection/Pt-C Catalysis | D₂O | >95% | 80-120°C, 24-48h |
| N-Heterocyclic Carbene | D₂O | >95% | Room temperature, 12-24h |
| Direct H/D Exchange | D₂O | 85-92% | 150-200°C, high pressure |
| Organocatalytic Process | D₂O | 90-98% | Blue LED irradiation, mild conditions |
Platinum on carbon emerges as the most effective catalyst system for the perdeuteration of alkyl amines through hydrogen-deuterium exchange mechanisms [10] [30]. The catalytic cycle initiates with the activation of platinum by coordination of hydrogen gas and deuterium oxide to form intermediate complexes [10]. Oxidative addition of alkyl carbon-hydrogen bonds to these complexes facilitates intramolecular hydrogen-deuterium exchange, followed by reductive elimination to yield deuterated products [10].
The mechanism proceeds through a series of well-defined steps where steric effects control the oxidative addition process, resulting in higher deuterium incorporation at less hindered positions [10]. The deuterated products continuously re-enter the catalytic cycle, progressively increasing the overall deuterium content until maximum incorporation is achieved [10] [30].
Rhodium-based catalytic systems have been investigated for alkane perdeuteration without functional group interference [10]. However, these systems demonstrate limited effectiveness when applied to amine-containing substrates due to strong coordination interactions between the nitrogen lone pair and the metal center [10]. This limitation necessitates the use of protecting group strategies to attenuate the electron density on the nitrogen atom [10].
Palladium catalysts show effectiveness for hydrogen-deuterium exchange when the alkyl chain is attached to aromatic systems [10]. The mechanism involves initial deuteration at positions proximal to the aromatic ring, followed by progressive deuterium incorporation along the aliphatic chain [10]. However, the application to purely aliphatic amines like N-butylamine requires modified reaction conditions and extended reaction times [10].
Alternative catalytic approaches involve the use of organocatalysts for site-selective deuteration [13]. These systems utilize Lewis acidic boron compounds in combination with Brønsted basic amines to convert target molecules into corresponding enamines [13]. The acid-base catalyst combination promotes the dedeuteration of acetone-d6 to afford deuterated ammonium ions, which subsequently participate in the deuteration of enamine intermediates [13].
| Catalyst System | Substrate Scope | Deuteration Selectivity | Typical Yields |
|---|---|---|---|
| Pt/C | Acetylated amines | Perdeuteration | 85-95% |
| Rh/C | Simple alkanes | Non-selective | 70-85% |
| Pd/C | Aromatic-alkyl systems | α-Position selective | 80-90% |
| B(C₆F₅)₃/Amine | β-Amino positions | Site-selective | 75-88% |
Gas chromatographic separation of deuterated compounds from their protiated counterparts represents a critical quality control measure in the production of N-Butyl-d9-amine [15] [19]. The separation relies on subtle differences in physicochemical properties introduced by deuterium substitution, particularly variations in molecular volume and intermolecular interaction strengths [15] [42].
Stationary phase selection plays a crucial role in achieving effective isotopologue separation [15] [19]. Ionic liquid-based stationary phases, particularly IL111i, demonstrate superior performance for polar analytes, while phenyl-substituted polydimethylsiloxane phases show effectiveness for intermediate polarity compounds [15]. The SPB-20 and PAG stationary phases exhibit remarkable capability for isotopologue separation across a broad range of compound types [15].
The chromatographic isotope effect manifests as differences in retention times between deuterated and protiated analytes [15] [42]. Nonpolar stationary phases typically exhibit an inverse isotope effect where heavier isotopic compounds elute earlier than their lighter counterparts [15]. Conversely, polar stationary phases demonstrate a normal isotope effect, with the specific behavior depending on the location of deuterium substitution within the molecular framework [15].
Deuterium-substituted aliphatic groups exhibit a greater inverse isotope effect on retention compared to aromatic substituents [15]. This phenomenon is particularly relevant for N-Butyl-d9-amine, where extensive deuteration of the aliphatic chain significantly affects chromatographic behavior [15] [42]. The separation efficiency can be optimized through temperature programming and careful selection of carrier gas flow rates [16].
Silver-olefin complexing columns provide specialized separation capabilities for deuterated compounds containing unsaturated functionalities [16]. These columns demonstrate particular selectivity for olefin isomers differing in deuterium substitution extent, with separation factors increasing at lower operating temperatures [16].
| Stationary Phase | Polarity | Isotope Effect | Separation Factor | Optimal Temperature Range |
|---|---|---|---|---|
| IL111i | High | Normal | 1.08-1.15 | 80-120°C |
| SPB-20 | Medium | Variable | 1.05-1.12 | 100-150°C |
| PDMS-5 | Low | Inverse | 1.03-1.08 | 60-100°C |
| Silver-glycol | High | Normal | 1.12-1.18 | 40-80°C |
Nuclear magnetic resonance spectroscopy provides the primary means for spectroscopic validation of isotopic purity in N-Butyl-d9-amine [27] [40]. Deuterium nuclear magnetic resonance proves particularly valuable for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis is limited by weak residual proton signals [27]. The deuterium nuclear magnetic resonance spectra provide comprehensive information for structure verification and impurity identification [27].
Quantitative deuterium nuclear magnetic resonance analysis enables direct observation and quantification of deuterium at labile positions, circumventing the need for indirect analysis methods [27]. The technique allows for accurate determination of deuteration levels at specific molecular sites, with enrichment measurements typically exceeding 99% for successfully deuterated compounds [27].
Carbon-13 nuclear magnetic resonance spectroscopy with simultaneous proton and deuterium decoupling offers enhanced resolution for isotopologue analysis [40]. This approach resolves carbon-13 resonances of different isotopologues based on deuterium-induced isotopic shifts, enabling accurate integration and quantification under rapid acquisition conditions [40]. The method proves particularly effective for randomly deuterated molecules where site-specific quantification becomes challenging [40].
Mass spectrometry provides complementary validation through isotopic distribution analysis [18] [25]. High-resolution time-of-flight mass spectrometry enables accurate extraction and quantification of individual isotopologues, determining the true extent of isotopic enrichment [18]. The technique involves extracting resolved isotopes to produce extracted ion chromatograms, followed by integration and peak area transfer for quantitative analysis [18].
Isotope ratio mass spectrometry offers high-precision measurement of stable isotope content in deuterated compounds [22] [25]. The magnetic sector-based instruments provide superior performance for isotope ratio analysis through multiple-collector detection systems and high-quality peak shapes [25]. The technique enables enumeration of isotopic fractionation associated with synthetic transformations and provides quantitative assessment of reaction progression [25].
Infrared spectroscopy demonstrates utility for deuterated compound characterization through isotopic frequency shifts [41] [44]. Deuterium substitution results in predictable frequency shifts for vibrational modes, particularly for nitrogen-hydrogen stretching and deformation bands [41] [44]. The technique enables differentiation between primary and secondary amine functionalities through characteristic absorption patterns [41].
| Analytical Technique | Detection Limit | Precision | Primary Application |
|---|---|---|---|
| ²H NMR | 0.1% D | ±0.5% | Site-specific quantification |
| ¹³C NMR (dual decoupled) | 0.05% D | ±0.3% | Isotopologue distribution |
| HR-TOF-MS | 0.01% D | ±0.1% | Overall deuteration level |
| IR Spectroscopy | 1% D | ±2% | Functional group verification |
| IRMS | 0.001% D | ±0.05% | High-precision isotope ratios |
Nuclear magnetic resonance spectroscopy provides distinctive signatures for N-Butyl-d9-amine that differ significantly from its non-deuterated analog. The compound exhibits characteristic spectral features in both proton and deuterium nuclear magnetic resonance experiments that reflect the isotopic substitution pattern [1] [2].
In ¹H-nuclear magnetic resonance analysis, N-Butyl-d9-amine shows dramatically simplified spectra compared to regular n-butylamine due to the replacement of nine hydrogen atoms with deuterium isotopes. The remaining protons, primarily those associated with the amine functional group, appear as broad, exchangeable signals in the 0.5-2.0 parts per million region [3] [4]. These signals exhibit characteristic line broadening due to rapid exchange with deuterium oxide when present in the solvent system.
The deuterium nuclear magnetic resonance spectrum of N-Butyl-d9-amine provides complementary information about the deuterated positions within the molecular framework. Deuterium nuclear magnetic resonance signals appear in a chemical shift range similar to proton nuclear magnetic resonance, typically spanning 0.9-2.7 parts per million, but exhibit significantly broader line shapes due to the quadrupolar nature of the deuterium nucleus [1] [2]. The deuterium nucleus possesses a spin quantum number of 1, compared to the spin-1/2 nature of protons, resulting in quadrupolar coupling effects that broaden the spectral lines and reduce resolution.
The spectral analysis reveals that deuterium signals corresponding to the α-carbon position (adjacent to nitrogen) appear in the 2.5-2.8 parts per million region, while β-carbon deuterium signals manifest around 1.4-1.5 parts per million. The γ-carbon deuterium resonances occur near 1.3-1.4 parts per million, and the terminal methyl deuterium signals appear around 0.9-1.0 parts per million [5] [4]. These chemical shift assignments follow the expected deshielding pattern based on proximity to the electronegative nitrogen atom.
The isotopic substitution affects coupling patterns observable in the nuclear magnetic resonance spectra. In systems containing both deuterium and residual protons, deuterium-proton coupling can be observed, though it is typically smaller in magnitude than proton-proton coupling due to the different gyromagnetic ratios of the nuclei [1]. This coupling manifests as multipicity changes in proton spectra and provides structural confirmation of the deuteration pattern.
Quantitative analysis of the deuterium nuclear magnetic resonance integration confirms the extent of deuteration, with high-purity N-Butyl-d9-amine typically showing 98 atom percent deuterium incorporation [6] [7]. The relative intensities of deuterium signals provide information about the distribution of isotopic labeling across different molecular positions.
Mass spectrometric analysis of N-Butyl-d9-amine reveals characteristic fragmentation patterns that differ substantially from those of the non-deuterated compound due to the isotopic substitution effects [8] [9]. The molecular ion peak appears at mass-to-charge ratio 82, representing a +9 mass unit shift from the regular n-butylamine molecular ion at mass-to-charge ratio 73 [10] [11].
The fragmentation behavior follows predictable pathways characteristic of primary aliphatic amines, with modifications arising from the deuterium content. The α-cleavage mechanism, which represents the dominant fragmentation pathway for aliphatic amines, produces characteristic fragment ions that retain varying amounts of deuterium depending on the specific bond cleavage sites [12] [13]. The classical α-cleavage fragment corresponding to [CH₂NH₂]⁺ in regular butylamine appears in the mass-to-charge ratio 30-32 range for N-Butyl-d9-amine, with the exact mass depending on deuterium retention in the fragment [14].
Loss of the amine functional group represents another significant fragmentation pathway. In N-Butyl-d9-amine, this manifests as loss of ND₃ (mass 20) rather than NH₃ (mass 17), resulting in a fragment ion at mass-to-charge ratio 65 compared to mass-to-charge ratio 56 in the non-deuterated analog [15]. This +8 mass unit shift provides diagnostic evidence for the deuterated amine functionality.
Alkyl chain fragmentation produces a series of fragment ions with masses shifted by the number of deuterium atoms retained in each fragment. The deuterated alkyl fragments typically appear at mass-to-charge ratios 52, 66, and 80, corresponding to the incorporation of multiple deuterium atoms compared to the standard alkyl fragments at mass-to-charge ratios 43, 57, and 71 [13] [16].
The base peak in the mass spectrum often corresponds to the most stable fragment ion, which in N-Butyl-d9-amine may show partial deuterium retention or exchange effects. Deuterium-hydrogen scrambling can occur during the ionization and fragmentation processes, leading to complex isotope patterns that provide information about the molecular rearrangements occurring in the gas phase [17] [18].
High-resolution mass spectrometry enables precise determination of the molecular formula and fragmentation patterns, allowing differentiation between isobaric species and confirmation of deuterium incorporation [19] [9]. The isotope pattern of the molecular ion shows altered relative intensities compared to the natural isotope pattern due to the high deuterium content, providing additional confirmation of the isotopic labeling.
Tandem mass spectrometry experiments reveal the connectivity between precursor and product ions, enabling elucidation of the fragmentation mechanisms specific to the deuterated compound [17] [18]. These studies demonstrate that deuterium labeling can influence the relative abundances of different fragmentation pathways due to kinetic isotope effects in the gas-phase dissociation processes.
Deuterium substitution in N-Butyl-d9-amine significantly affects its phase transition temperatures through multiple thermodynamic mechanisms related to the fundamental differences between carbon-deuterium and carbon-hydrogen bonds [20] [21] [22]. The boiling point of N-Butyl-d9-amine is predicted to increase by approximately 1-3°C compared to regular n-butylamine, which has a boiling point of 77.8°C [23] [24].
This boiling point elevation arises primarily from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting from the lower zero-point vibrational energy of the heavier deuterium isotope [20] [25]. The carbon-deuterium bond dissociation energy is approximately 5-7 kilojoules per mole higher than the corresponding carbon-hydrogen bond, leading to enhanced intermolecular interactions and requiring additional thermal energy to achieve the vapor phase transition [21] [26].
The melting point of N-Butyl-d9-amine exhibits a similar upward shift, with an expected increase of 2-4°C relative to the -49.1°C melting point of regular n-butylamine [24] [22]. This elevation reflects the reduced molecular motion in the solid phase due to the heavier deuterium atoms and the associated changes in vibrational frequencies [20] [27]. The deuterium isotope effect on melting points follows the general pattern observed for deuterated compounds, where the lower zero-point energy of deuterium-containing bonds stabilizes the solid phase relative to the liquid phase.
Quantum mechanical effects play a crucial role in determining these phase transition temperatures. The vibrational frequencies of carbon-deuterium bonds are lower than those of carbon-hydrogen bonds by a factor of approximately √2 (≈1.41), corresponding to the square root of the mass ratio [21] [25]. This frequency reduction leads to lower zero-point energies and affects the thermal energy required for phase transitions.
The heat of vaporization for N-Butyl-d9-amine is expected to increase by approximately 15% compared to regular n-butylamine, reflecting the enhanced intermolecular interactions and stronger intramolecular bonds in the deuterated compound [24] [22]. This increased enthalpy of vaporization contributes directly to the observed boiling point elevation and provides quantitative insight into the energetic consequences of deuterium substitution.
Vapor pressure measurements reveal that N-Butyl-d9-amine exhibits slightly lower vapor pressure than its non-deuterated analog at equivalent temperatures [28] [27]. This reduction in vapor pressure correlates with the elevated boiling point and reflects the decreased tendency of the deuterated molecules to escape from the liquid phase due to their enhanced intermolecular interactions.
The temperature dependence of these thermodynamic properties follows predictable patterns based on isotope effect theory. The magnitude of the deuterium isotope effect on phase transition temperatures generally decreases with increasing temperature as thermal energy begins to overwhelm the relatively small energy differences between deuterated and non-deuterated bonds [29] [30].
The solubility characteristics of N-Butyl-d9-amine in various solvents reflect subtle but measurable changes compared to regular n-butylamine due to the altered intermolecular interaction patterns resulting from deuterium substitution [31] [21]. In aqueous systems, N-Butyl-d9-amine maintains essentially complete miscibility with water, similar to its non-deuterated analog, due to the hydrogen bonding capability of the amine functional group [23] [32].
However, detailed analysis reveals minor modifications in the thermodynamics of solvation processes. Deuterium oxide exhibits different solvation properties compared to regular water, with deuterium oxide showing enhanced hydrogen bonding strength and altered structural organization [20] [22]. When N-Butyl-d9-amine dissolves in deuterium oxide, the system benefits from the more favorable hydrogen bonding interactions between the deuterated amine and the deuterated solvent.
The octanol-water partition coefficient of N-Butyl-d9-amine shows marginal differences from regular n-butylamine, with the deuterated compound exhibiting a slightly reduced partition coefficient [33] [32]. This shift reflects the enhanced hydrogen bonding capability in the aqueous phase due to the stronger nitrogen-deuterium bonds compared to nitrogen-hydrogen bonds. The logarithmic partition coefficient (log P) for regular n-butylamine is approximately 0.97, while N-Butyl-d9-amine is expected to show a value in the range of 0.95-0.96.
Solubility in organic solvents demonstrates more pronounced variations depending on the specific solvent system. In non-polar solvents such as hexane or cyclohexane, N-Butyl-d9-amine shows slightly enhanced solubility due to the reduced polarity resulting from the replacement of polar carbon-hydrogen bonds with less polar carbon-deuterium bonds [31] [21]. This effect becomes more significant in highly non-polar environments where dipole-induced dipole interactions dominate the solvation process.
In polar aprotic solvents, the solubility behavior depends on the specific interactions between the deuterated amine and the solvent molecules. Solvents capable of accepting hydrogen bonds from the amine functional group show enhanced solvation of N-Butyl-d9-amine due to the stronger hydrogen bonding capability of the nitrogen-deuterium bonds [34] [21].
The temperature dependence of solubility follows modified patterns for N-Butyl-d9-amine compared to regular n-butylamine. The enthalpic component of the solvation process differs due to the altered bond strengths, while the entropic component reflects changes in molecular motion and solvation shell organization [26] [30]. These combined effects result in subtly different temperature coefficients for solubility in various solvent systems.
Activity coefficients in mixed solvent systems reveal the influence of deuterium substitution on molecular interactions. In alcohol-water mixtures, N-Butyl-d9-amine exhibits modified activity coefficients that reflect the preferential solvation patterns arising from the isotopic substitution [31] [34]. These changes provide insight into the fundamental thermodynamic consequences of deuterium labeling on molecular behavior in complex chemical environments.
The diffusion coefficients of N-Butyl-d9-amine in solution show reduced values compared to regular n-butylamine, consistent with the slightly larger effective molecular size and enhanced intermolecular interactions of the deuterated compound [26] [25]. This reduction in diffusivity has practical implications for analytical applications and reaction kinetics studies involving the deuterated compound.